molecular formula C8H12Cl2N2O2 B2541752 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride CAS No. 1171594-48-1

2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride

Cat. No.: B2541752
CAS No.: 1171594-48-1
M. Wt: 239.1
InChI Key: SJHZVIDCEUGUGU-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is a pyridine-derived compound featuring a pyridin-3-ylmethyl group linked via an amino bridge to an acetic acid moiety, formulated as a dihydrochloride salt. This structure enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

The dihydrochloride salt form improves bioavailability and crystallinity, critical for drug formulation. Its pyridine core enables interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-2-1-3-9-4-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHZVIDCEUGUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridin-3-ylmethylamine with chloroacetic acid in the presence of a suitable base. The reaction conditions often include:

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Temperature: Moderate temperatures ranging from 25°C to 80°C.

    Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to participate in various chemical reactions allows chemists to develop new compounds with desired properties.

2. Biology:

  • Enzyme Inhibition Studies: 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is utilized in studies investigating enzyme inhibition. For instance, its interactions with specific enzymes can modulate their activity, providing insights into metabolic pathways and potential therapeutic targets .
  • Protein Interaction Research: The compound's ability to form hydrogen bonds and other interactions makes it suitable for studying protein-ligand interactions, which are critical for understanding biological functions and drug design.

3. Medicine:

  • Therapeutic Potential: Research has explored the compound's potential as a precursor in drug development. Its structural characteristics may lead to the discovery of novel therapeutics targeting various diseases, including metabolic disorders and infections .
  • Antimicrobial Activity: Some derivatives of pyridine compounds have shown promising antimicrobial properties, indicating that this compound could be investigated further for its efficacy against bacterial strains .

4. Industry:

  • Production of Specialty Chemicals: The compound is employed in the production of specialty chemicals and intermediates, contributing to various industrial applications where specific chemical properties are required .

Table 1: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Notes
ChemistryBuilding block for complex molecule synthesisFacilitates diverse chemical reactions
BiologyEnzyme inhibition studiesModulates enzyme activity
Protein interaction researchImportant for drug design
MedicineTherapeutic potentialInvestigated as a precursor for drug development
Antimicrobial activityPromising results against bacterial strains
IndustryProduction of specialty chemicalsUseful in creating specific chemical intermediates

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, researchers synthesized various derivatives of this compound and tested their effects on specific enzymes involved in metabolic pathways. The results demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in managing metabolic disorders.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyridine derivatives, including this compound. The study revealed that some derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics. This highlights the compound's potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Log S) Key Functional Groups
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride C8H12Cl2N2O2 247.10 -1.34 (estimated) Pyridine, aminoacetic acid, dihydrochloride
2-(Pyridin-3-yl)acetic acid hydrochloride () C7H8ClNO2 173.60 -1.02 Pyridine, acetic acid, hydrochloride
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride () C10H16Cl2N2O2 279.15 -1.88 Pyridine, ester, methylamino, dihydrochloride
Levocetirizine dihydrochloride () C21H25ClN2O3·2HCl 461.80 -2.15 Piperazine, chlorophenyl, ethoxyacetic acid

Key Observations:

  • Solubility: The dihydrochloride salt of the target compound exhibits moderate solubility, comparable to 2-(Pyridin-3-yl)acetic acid hydrochloride but superior to levocetirizine dihydrochloride, which has a larger hydrophobic aromatic system .
  • Functional Groups: The aminoacetic acid moiety in the target compound distinguishes it from ester derivatives (e.g., ), which may alter metabolic stability and receptor binding .

Pharmacological and Therapeutic Profiles

  • Levocetirizine Dihydrochloride (): A well-established antihistamine targeting H1 receptors, leveraging its piperazine-ethoxyacetic acid backbone for high affinity and selectivity .
  • Ethyl Ester Derivatives (): These compounds often serve as prodrugs, with ester groups improving membrane permeability before hydrolysis to active acids .

Biological Activity

2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biochemical research. Its unique structure allows for significant interactions with biological targets, making it a subject of extensive study regarding its biological activity.

The compound is characterized by the presence of a pyridine ring, which contributes to its biological activity through interactions with enzymes and receptors. The dihydrochloride form enhances its solubility, facilitating its use in biological assays.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its potential therapeutic applications. The pyridin-3-ylmethylamino group is capable of forming hydrogen bonds and other interactions that modulate enzyme activity.
  • Protein Interaction : It interacts with various proteins, influencing their function and stability. This interaction may lead to alterations in signaling pathways that are relevant in disease states.

1. Enzyme Inhibition

Research indicates that this compound has shown promise in inhibiting enzymes involved in critical biological processes. For instance, studies have demonstrated its ability to inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are implicated in cancer and metabolic diseases .

2. Antioxidant Properties

The compound also exhibits antioxidant activity, protecting cells from oxidative stress by modulating the expression of proteins associated with oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

3. Anti-inflammatory Effects

In various studies, the compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neuroprotection : In cellular models of Alzheimer's disease, this compound was shown to downregulate amyloid-beta production while upregulating protective proteins like sAPPα, indicating its potential as a neuroprotective agent .
  • Cancer Research : The compound has been investigated for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Its selectivity for certain PI3K isoforms enhances its therapeutic potential against various cancers .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits PI3K isoforms involved in cancer
Antioxidant ActivityProtects against oxidative stress
Anti-inflammatoryReduces levels of COX-2 and iNOS
NeuroprotectiveModulates amyloid-beta production

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride?

The synthesis typically involves coupling pyridin-3-ylmethylamine with a protected glycine derivative, followed by deprotection and salt formation. A common approach includes:

  • Step 1: Protection of the amine group in glycine using tert-butoxycarbonyl (Boc) anhydride to form Boc-glycine.
  • Step 2: Coupling Boc-glycine with pyridin-3-ylmethylamine using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA) .
  • Step 3: Acidic deprotection (e.g., HCl/dioxane) to yield the free amine.
  • Step 4: Formation of the dihydrochloride salt by treatment with concentrated HCl in anhydrous conditions .
    Key Considerations: Monitor reaction progress via TLC or LC-MS, and optimize solvent systems (e.g., DMF or DCM) to improve yields.

Q. What analytical methods are recommended for characterizing this compound?

  • Purity Analysis: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) . Mobile phases often combine water/acetonitrile with 0.1% TFA.
  • Structural Confirmation: Employ 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6 _6 to verify the pyridine ring protons (δ 8.2–8.8 ppm) and the methylene groups adjacent to the amine (δ 3.1–3.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ ^+ for the free base).

Q. How does the dihydrochloride salt form affect solubility and stability?

The dihydrochloride salt enhances aqueous solubility due to increased polarity and ionic interactions. Stability studies in PBS (pH 7.4) at 4°C and 25°C show minimal degradation over 72 hours when stored in amber vials. For long-term storage, lyophilization is recommended .

Q. What safety precautions are critical during handling?

  • Hazards: The compound may cause severe eye irritation (H319) and respiratory irritation (H335) .
  • Mitigation: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Quantum mechanical calculations (e.g., DFT) can model transition states to predict optimal reaction pathways. For example:

  • Reaction Mechanism: Simulate the coupling step between pyridin-3-ylmethylamine and glycine derivatives to identify energy barriers and solvent effects .
  • Solvent Screening: Use COSMO-RS models to predict solubility and reactivity in different solvents (e.g., DMF vs. THF) .
  • Experimental Validation: Compare computational predictions with empirical yields to refine parameters.

Q. How should researchers address contradictions in solubility data across studies?

Contradictions often arise from differences in pH, counterion effects, or measurement techniques. To resolve:

  • Method Standardization: Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) for particle size analysis.
  • Counterion Screening: Compare solubility of the free base, mono-, and dihydrochloride forms .
  • Cross-Validation: Replicate experiments using orthogonal methods (e.g., shake-flask vs. HPLC solubility assays).

Q. What strategies are effective in elucidating the compound’s interaction with biological targets?

  • Molecular Docking: Model interactions with pyridine-binding enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Biophysical Assays: Perform SPR or ITC to measure binding affinity (Kd _d) to target proteins .
  • In Vitro Studies: Use cell-based assays (e.g., luciferase reporters) to assess functional modulation of pathways like MAPK or NF-κB .

Q. How can process control improve scalability in synthesis?

  • PAT Tools: Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, stoichiometry) and reduce batch-to-batch variability .
  • Quality-by-Design (QbD): Define critical quality attributes (CQAs) such as purity (>98%) and residual solvent limits (<0.1% DMF) .

Methodological Notes

  • Data Interpretation: Cross-reference NMR and MS data with computational predictions to resolve ambiguities in structural assignments.
  • Contamination Risks: Avoid using metal catalysts (e.g., Pd) in synthesis, as trace metals can interfere with biological assays .
  • Ethical Compliance: Ensure all biological studies adhere to institutional biosafety protocols (e.g., BSL-2 for cell culture work).

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